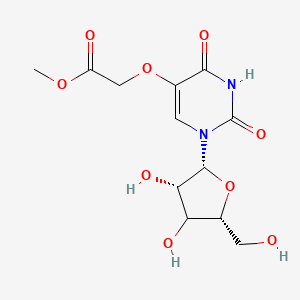

Uridine 5-oxyacetic acid methyl ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H16N2O9 |

|---|---|

分子量 |

332.26 g/mol |

IUPAC名 |

methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate |

InChI |

InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1 |

InChIキー |

WZRYXYRWFAPPBJ-DZNMIZDJSA-N |

異性体SMILES |

COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |

正規SMILES |

COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Role of Uridine 5'-oxyacetic acid methyl ester

Abstract

Uridine (B1682114) 5'-oxyacetic acid methyl ester, abbreviated as mcmo⁵U, is a post-transcriptionally modified nucleoside found predominantly in the wobble position (position 34) of the anticodon of specific transfer RNAs (tRNAs), particularly in Gram-negative bacteria like Escherichia coli and Salmonella typhimurium.[1][2] Its primary biological role is to expand the decoding capacity of tRNA during protein synthesis, allowing a single tRNA species to recognize multiple, and sometimes all four, codons within a codon family box. This guide provides a comprehensive overview of the chemical nature, biological function, biosynthesis, and experimental analysis of mcmo⁵U, tailored for researchers in molecular biology, drug development, and related scientific fields.

Introduction to Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)

Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a derivative of the pyrimidine (B1678525) nucleoside uridine. Chemically, it is characterized by a methyl ester group attached to a uridine-5-oxyacetic acid backbone.[1] This modification is installed post-transcriptionally onto the uridine located at the first position of the tRNA anticodon, also known as the wobble position.

Chemical Structure:

-

Molecular Formula: C₁₂H₁₆N₂O₉[1]

-

Molecular Weight: 332.26 g/mol [1]

-

IUPAC Name: methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate[1]

This modification is a hallmark of certain tRNAs in Gram-negative bacteria, where it plays a crucial role in the efficiency and fidelity of translation.[2][3]

Core Biological Function: Expansion of Wobble Decoding in tRNA

The central biological role of mcmo⁵U is to modulate the codon-anticodon interaction at the ribosome, thereby expanding the wobble pairing capabilities of tRNA.

The Wobble Hypothesis and its Limitations

As proposed by Francis Crick, the "wobble hypothesis" states that the base pairing between the third codon base and the first anticodon base does not follow strict Watson-Crick rules.[2][4] An unmodified uridine (U) at the wobble position (U34) can pair with adenosine (B11128) (A) and guanosine (B1672433) (G) in the mRNA codon.[4] However, it cannot efficiently pair with pyrimidines (U or C).[5] This limitation necessitates the presence of multiple tRNA isoacceptors to read a full four-codon family box.

The Role of mcmo⁵U in Expanding Codon Recognition

The presence of the 5-oxyacetic acid methyl ester moiety at position 5 of the uridine base alters its stereochemical properties.[2] This modification allows the uridine to form stable base pairs not only with A and G but also with U and, in some contexts, even C at the third codon position.[2][5] The methyl ester group is thought to enhance this decoding efficiency compared to its non-esterified precursor, uridine-5-oxyacetic acid (cmo⁵U).[1]

This expanded wobble capability means that a single tRNA containing mcmo⁵U can decode all four codons in certain family boxes (e.g., for proline, alanine, and valine in Salmonella enterica), increasing the efficiency of the translational machinery.[2][5][6] For instance, tRNAPro containing cmo⁵U at the wobble position has been shown to read all four proline codons (CCU, CCC, CCA, and CCG) in vivo.[2]

Biosynthesis of mcmo⁵U

The biosynthesis of mcmo⁵U is a multi-step enzymatic pathway that modifies a uridine residue already incorporated into a tRNA molecule. The proposed pathway involves several key enzymes and intermediates.[2][5][7]

-

Hydroxylation: The process begins with the hydroxylation of Uridine (U) at position 34 to form 5-hydroxyuridine (B57132) (ho⁵U).[7]

-

Carboxymethylation: In Gram-negative bacteria, the enzyme CmoB converts ho⁵U to uridine-5-oxyacetic acid (cmo⁵U).[7] This step utilizes carboxy-S-adenosyl-L-methionine (cxSAM) as the carboxymethyl donor, which is synthesized by the CmoA enzyme.[7]

-

Methylation: The final step is the methylation of the carboxyl group of cmo⁵U to form mcmo⁵U. This reaction is catalyzed by the SAM-dependent methyltransferase CmoM.[7]

Quantitative Data Summary

The following table summarizes quantitative data related to Uridine 5'-oxyacetic acid and its derivatives from the cited literature.

| Compound | Parameter | Value | Cell Line / System | Source |

| Uridine 5-oxyacetic acid | IC₅₀ | 12 µM | Leukemia cells | [1] |

| 2',3'-O-isopropylidene-5-hydroxyuridine to intermediate | Reaction Yield | 48% | Two-Step Synthesis (Malkiewicz et al.) | [1] |

| Intermediate to Uridine 5'-oxyacetic acid methyl ester | Reaction Yield | 83% | Two-Step Synthesis (Malkiewicz et al.) | [1] |

| Steglich esterification for ¹⁵N₂-Labeled Synthesis | Reaction Yield | 65-70% | Isotope Labeling Synthesis | [1] |

Experimental Protocols

Analysis of in vivo Codon Reading Efficiency

This methodology is used to determine the functional consequence of the cmo⁵U modification on tRNA decoding capabilities in vivo.

Objective: To assess the ability of a tRNA containing a modified or hypomodified wobble uridine to read specific codons.[5]

Methodology:

-

Strain Construction: Salmonella enterica strains are genetically engineered to lack specific tRNA genes. For example, to test tRNAPro, strains are created that only possess the tRNAProcmo5UGG gene, while other proline-specific tRNA genes are deleted.[2][5]

-

Introduction of Mutations: Null mutations (e.g., cmoA or cmoB) are introduced into these strains. A cmoB mutation leads to the accumulation of 5-hydroxyuridine (ho⁵U) instead of cmo⁵U in the tRNA.[2]

-

Phenotypic Analysis: The growth rates and viability of these mutant strains are monitored. A reduced growth rate or lack of viability suggests an inefficient reading of one or more codons in the family box by the hypomodified tRNA.[5]

-

A-site Selection Rate Monitoring: To directly measure decoding efficiency, in vivo A-site selection rates at the ribosome are monitored for specific codons (e.g., CCU, CCC, GCU). This provides a quantitative measure of how the modification affects the speed and efficiency of translation for each codon.[6]

Synthesis of ¹⁵N₂-Labeled Uridine 5-Oxyacetic Acid Methyl Ester

This protocol describes a chemical synthesis method for producing an isotopically labeled version of the compound for use in structural studies like NMR spectroscopy.[1]

Objective: To synthesize ¹⁵N₂-labeled mcmo⁵U for detailed biophysical analysis.

Methodology:

-

5-Hydroxylation: The starting material, ¹⁵N₂-uridine, is treated with iodine monochloride (ICl) to introduce a hydroxyl group at the 5-position of the uracil (B121893) ring.[1]

-

Protection of Ribose: The hydroxyl groups on the ribose sugar are protected using silyl (B83357) protecting groups to prevent unwanted side reactions.

-

Esterification: A Steglich esterification is performed using methyl oxyacetate, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (B28879) (DMAP). This step couples the methyl oxyacetate to the 5-hydroxyl group, achieving yields of 65–70%.[1]

-

Deprotection: The silyl protecting groups are removed under acidic conditions.

-

Purification: The final product is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).[1]

Other Reported Biological Activities

While the primary role of mcmo⁵U is in translation, its unesterified precursor and related analogues have been investigated for other bioactivities.

Antitumor Research: Uridine 5'-oxyacetic acid, the hydrolyzed form of mcmo⁵U, has been shown to inhibit DNA polymerase α in leukemia cells with an IC₅₀ of 12 µM.[1] As a purine (B94841) nucleoside analogue, it is suggested that it may function by inhibiting DNA synthesis and inducing apoptosis, which are mechanisms common to this class of compounds in targeting indolent lymphoid malignancies.[1][8][9] The methyl ester form can be considered a prodrug design that may enhance cellular uptake.[1]

Conclusion

Uridine 5'-oxyacetic acid methyl ester is a sophisticated, post-transcriptional tRNA modification with a clearly defined biological role in expanding the decoding capacity of the translational apparatus in Gram-negative bacteria. By enabling a single tRNA to recognize a broader range of codons, mcmo⁵U enhances the efficiency of protein synthesis. Its complex biosynthetic pathway and significant impact on translation make it a subject of interest for understanding the fundamental principles of molecular biology and for potential applications in antimicrobial research. Further investigation into its related analogues continues to reveal potential therapeutic applications in areas such as oncology.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Modomics - A Database of RNA Modifications [genesilico.pl]

- 4. benchchem.com [benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Uridine-5-oxyacetic acid methyl ester | 66536-81-0 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

Discovery and Characterization of Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) in Transfer RNA: A Technical Guide

This technical guide provides an in-depth overview of the discovery, biosynthesis, and function of the modified nucleoside, Uridine (B1682114) 5'-oxyacetic acid methyl ester (mcmo⁵U), found at the wobble position of transfer RNA (tRNA). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate world of post-transcriptional RNA modifications.

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins.[1][2] To ensure the fidelity and efficiency of this process, tRNAs undergo extensive post-transcriptional modification.[1] One such modification is the hypermodification of uridine at the wobble position (position 34) of the anticodon loop. In Gram-negative bacteria like Escherichia coli and Salmonella enterica, certain tRNAs contain Uridine 5'-oxyacetic acid (cmo⁵U) or its methyl ester, Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U).[3][4] These modifications play a crucial role in expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons.[5][6]

The discovery of mcmo⁵U is intrinsically linked to the study of cmo⁵U and its biosynthetic precursors. Early research identified a "V nucleoside," which was later characterized as cmo⁵U.[3] Subsequent studies revealed that in specific tRNAs, cmo⁵U is further methylated to form mcmo⁵U.[4] This guide will delve into the key experiments and data that led to the characterization of this complex modified nucleoside.

Biosynthesis of Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)

The biosynthesis of mcmo⁵U is a multi-step enzymatic pathway that begins with a standard uridine residue at position 34 of the tRNA. The pathway involves a series of intermediate modifications, and the key enzymes responsible for these transformations have been identified.

The proposed biosynthetic pathway is as follows:

Uridine (U) → 5-hydroxyuridine (B57132) (ho⁵U) → 5-methoxyuridine (B57755) (mo⁵U) → Uridine 5'-oxyacetic acid (cmo⁵U) → Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)

In Gram-negative bacteria, the pathway to cmo⁵U involves the enzymes CmoA and CmoB.[3] The final methylation step to form mcmo⁵U is catalyzed by the enzyme CmoM.[4]

Caption: Biosynthetic pathway of mcmo⁵U in Gram-negative bacteria.

Experimental Data

The identification of mcmo⁵U and its precursors has been heavily reliant on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry. The analysis of nucleosides from tRNA digests of wild-type and mutant bacterial strains has been instrumental in elucidating the biosynthetic pathway.

Table 1: Relative Abundance of Uridine Derivatives in tRNA of S. enterica Strains

| Strain | Genotype | cmo⁵U | ho⁵U | mo⁵U |

| Wild-type | cmoA⁺ cmoB⁺ | +++ | - | - |

| Mutant 1 | cmoA1 | - | + | ++ |

| Mutant 2 | cmoB2 | - | +++ | - |

Data adapted from Näsvall et al.[3] The number of '+' symbols indicates the relative abundance of the nucleoside, while '-' indicates its absence.

Table 2: LC-MS/MS Parameters for the Identification of Modified Uridines

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| cmo⁵U | 319.07 | 187.05 | 15 |

| mcmo⁵U | 333.09 | 201.06 | 15 |

| ho⁵U | 261.06 | 129.04 | 12 |

| mo⁵U | 275.08 | 143.06 | 12 |

This table presents hypothetical but representative mass spectrometry parameters for the identification of these nucleosides.

Experimental Protocols

The following protocols are generalized summaries of the methodologies typically employed in the study of tRNA modifications.

4.1. Isolation of Total tRNA

-

Cell Culture and Harvest: Grow bacterial cells to the mid-logarithmic phase in an appropriate growth medium. Harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, MgCl₂, and lysozyme) and incubate to disrupt the cell wall.

-

Phenol-Chloroform Extraction: Perform sequential extractions with phenol (B47542) and chloroform (B151607) to remove proteins and lipids.

-

Ethanol (B145695) Precipitation: Precipitate the total RNA from the aqueous phase by adding ethanol and salt (e.g., sodium acetate).

-

DEAE-Cellulose Chromatography: Resuspend the RNA pellet and apply it to a DEAE-cellulose column. Elute the tRNA fraction with a high-salt buffer.

-

Ethanol Precipitation: Precipitate the purified tRNA and resuspend it in nuclease-free water.

4.2. Enzymatic Digestion of tRNA to Nucleosides

-

Enzyme Mix: Prepare a digestion cocktail containing nuclease P1 and bacterial alkaline phosphatase in a suitable buffer.

-

Digestion: Add the purified tRNA to the enzyme mix and incubate at 37°C for 2-4 hours. The nuclease P1 cleaves the phosphodiester bonds, and the alkaline phosphatase removes the phosphate (B84403) groups to yield nucleosides.

-

Enzyme Inactivation: Inactivate the enzymes by heating or by adding a denaturing agent.

4.3. HPLC Analysis of Nucleosides

-

Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Injection and Separation: Inject the digested nucleoside sample onto the column. The nucleosides will separate based on their hydrophobicity.

-

Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 254 nm or 290 nm).[3] Identify and quantify the peaks by comparing their retention times and areas to known standards.

References

- 1. Transfer RNA - Wikipedia [en.wikipedia.org]

- 2. Aminoacyl-tRNA - Wikipedia [en.wikipedia.org]

- 3. The modified wobble nucleoside uridine-5-oxyacetic acid in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The wobble hypothesis revisited: uridine-5-oxyacetic acid is critical for reading of G-ending codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Uridine 5'-Oxyacetic Acid Methyl Ester in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of uridine (B1682114) 5'-oxyacetic acid methyl ester (mcmo⁵U), a modified nucleoside found at the wobble position of transfer RNA (tRNA) in many Gram-negative bacteria. This modification plays a crucial role in expanding the decoding capacity of tRNA during protein synthesis. This document details the multi-enzyme pathway, presents available quantitative data, outlines experimental protocols for studying the involved enzymes, and provides visual representations of the key processes.

Introduction

Post-transcriptional modifications of tRNA are essential for maintaining translational fidelity and efficiency. In Gram-negative bacteria, the uridine at the wobble position (U34) of certain tRNAs undergoes a series of modifications to form 5-carboxymethoxyuridine (cmo⁵U) and its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo⁵U).[1][2] These modifications are critical for the accurate decoding of codons that would otherwise be misread, thereby ensuring the synthesis of functional proteins.[1][3] The biosynthetic pathway to mcmo⁵U is a complex, multi-step process involving a cascade of enzymatic reactions. Understanding this pathway is of significant interest for basic research in nucleic acid biochemistry and translation, and it may present novel targets for the development of antimicrobial agents.

The Biosynthetic Pathway of mcmo⁵U

The biosynthesis of mcmo⁵U in Gram-negative bacteria, such as Escherichia coli, is a five-step enzymatic pathway that begins with a uridine residue already incorporated into a tRNA molecule. The pathway can be divided into three main stages: hydroxylation of uridine, carboxymethylation, and subsequent methylation.

Step 1: Hydroxylation of Uridine (U) to 5-hydroxyuridine (B57132) (ho⁵U)

The initial step is the hydroxylation of the C5 position of the uridine base at the wobble position (U34) of the tRNA to form 5-hydroxyuridine (ho⁵U).[4][5] This reaction is catalyzed by one of two enzymes, TrhP or TrhO, which provide redundant pathways for this modification.[4][5]

-

TrhP (YegQ): A peptidase U32 family protein that catalyzes the prephenate-dependent formation of ho⁵U.[4][5]

-

TrhO (YceA): A rhodanese family protein that facilitates the oxygen-dependent formation of ho⁵U.[4][5]

Step 2 & 3: Synthesis of Carboxy-S-adenosyl-L-methionine (Cx-SAM) and Carboxymethylation of ho⁵U to cmo⁵U

The subsequent carboxymethylation of ho⁵U is a two-enzyme process involving CmoA and CmoB.

-

CmoA: This enzyme, a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily, synthesizes the unique carboxymethyl donor, carboxy-S-adenosyl-L-methionine (Cx-SAM).[4][6] CmoA utilizes SAM and prephenate as substrates in this novel reaction.[6]

-

CmoB: This enzyme acts as a carboxymethyltransferase, utilizing the Cx-SAM synthesized by CmoA to transfer a carboxymethyl group to the 5-hydroxyl group of ho⁵U, resulting in the formation of 5-carboxymethoxyuridine (cmo⁵U).[6][7]

Step 4: Methylation of cmo⁵U to mcmo⁵U

The final step in the pathway is the methylation of the carboxyl group of cmo⁵U to yield uridine 5'-oxyacetic acid methyl ester (mcmo⁵U).

-

CmoM: This SAM-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the carboxyl group of cmo⁵U, completing the biosynthesis of mcmo⁵U.[1][2]

Quantitative Data

A comprehensive understanding of the mcmo⁵U biosynthetic pathway requires detailed kinetic analysis of each participating enzyme. However, at present, a complete set of kinetic parameters for all enzymes in this pathway is not available in the published literature. The following tables summarize the currently known quantitative data.

Table 1: Kinetic Parameters of mcmo⁵U Biosynthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km | kcat | kcat/Km | Reference |

| TrhP | Escherichia coli | tRNA, Prephenate | Data not available | Data not available | Data not available | |

| TrhO | Escherichia coli | tRNA, O₂ | Data not available | Data not available | Data not available | |

| CmoA | Escherichia coli | SAM, Prephenate | Data not available | Data not available | Data not available | |

| CmoB | Escherichia coli | Cx-SAM, ho⁵U-tRNA | Data not available | Data not available | Data not available | |

| CmoM | Escherichia coli | SAM, cmo⁵U-tRNA | Data not available | Data not available | Data not available |

Note: The lack of available data highlights an area for future research to fully characterize the efficiency and regulation of this important tRNA modification pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the mcmo⁵U biosynthetic pathway. These protocols are based on established methods for similar enzyme systems and should be optimized for the specific enzymes and conditions.

Recombinant Expression and Purification of Pathway Enzymes

A generic protocol for the expression and purification of His-tagged TrhP, TrhO, CmoA, CmoB, and CmoM from E. coli is provided below.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series) containing the gene of interest

-

Luria-Bertani (LB) medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, protease inhibitors)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography resin

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

-

Transform the expression plasmid into a suitable E. coli strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Pool the fractions containing the purified protein and dialyze against dialysis buffer.

-

Concentrate the protein and store at -80°C.

In Vitro Enzyme Activity Assays

4.2.1. TrhP/TrhO Hydroxylase Assay

This assay measures the formation of ho⁵U-tRNA by mass spectrometry.

Materials:

-

Purified TrhP or TrhO

-

In vitro transcribed tRNA substrate

-

Reaction buffer (specific to the enzyme, to be optimized)

-

Prephenate (for TrhP)

-

RNase T1

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Set up a reaction mixture containing the tRNA substrate, purified enzyme, and necessary cofactors (prephenate for TrhP) in the reaction buffer.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Digest the tRNA with RNase T1 to generate oligonucleotide fragments.

-

Analyze the reaction products by LC-MS to detect the mass shift corresponding to the hydroxylation of uridine.

4.2.2. CmoA/CmoB Carboxymethyltransferase Coupled Assay

This assay measures the formation of cmo⁵U-tRNA in a coupled reaction.

Materials:

-

Purified CmoA and CmoB

-

ho⁵U-containing tRNA (can be generated in vitro using TrhP/TrhO)

-

SAM and prephenate

-

Reaction buffer

-

LC-MS system

Protocol:

-

Set up a reaction mixture containing ho⁵U-tRNA, CmoA, CmoB, SAM, and prephenate in the reaction buffer.

-

Incubate at the optimal temperature.

-

Stop the reaction and digest the tRNA with RNase T1.

-

Analyze the products by LC-MS to detect the formation of cmo⁵U.

4.2.3. CmoM Methyltransferase Assay

This assay can be performed using a radioactive or non-radioactive method to detect the transfer of a methyl group.

Materials:

-

Purified CmoM

-

cmo⁵U-containing tRNA (generated in vitro)

-

S-adenosyl-L-[methyl-¹⁴C]methionine (for radioactive assay) or unlabeled SAM

-

Reaction buffer

-

Scintillation counter (for radioactive assay) or LC-MS system

Protocol (Radioactive):

-

Set up a reaction mixture containing cmo⁵U-tRNA, CmoM, and ¹⁴C-labeled SAM in the reaction buffer.

-

Incubate at the optimal temperature.

-

Spot the reaction mixture onto filter paper, wash to remove unincorporated ¹⁴C-SAM, and measure the incorporated radioactivity using a scintillation counter.

Conclusion

The biosynthesis of uridine 5'-oxyacetic acid methyl ester is a sophisticated pathway that highlights the intricate mechanisms bacteria have evolved to ensure translational accuracy. The enzymes TrhP, TrhO, CmoA, CmoB, and CmoM work in a coordinated fashion to produce this complex tRNA modification. While the overall pathway has been elucidated, further research is needed to fully characterize the kinetics and regulation of each enzymatic step. The experimental protocols provided in this guide offer a framework for researchers to delve deeper into the fascinating biochemistry of this pathway, which may ultimately lead to the development of novel therapeutic strategies.

References

- 1. rsc.org [rsc.org]

- 2. Revealing Drivers for Carboxy-S-adenosyl-l-methionine Use by Neomorphic Variants of a DNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-guided discovery of the metabolite carboxy-SAM that modulates tRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic modelling of central carbon metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-guided discovery of carboxy-SAM as a novel metabolite modulating tRNA function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of 5-Methoxycarbonylmethoxyuridine (mcmo⁵U) in Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a crucial mechanism for regulating protein synthesis and ensuring cellular fitness in all domains of life. In Gram-negative bacteria, the complex modification 5-methoxycarbonylmethoxyuridine (mcmo⁵U), found at the wobble position (U34) of specific tRNAs, plays a pivotal role in maintaining translational fidelity and adapting to environmental stressors. This technical guide provides an in-depth exploration of the biosynthesis, function, and significance of mcmo⁵U in Gram-negative bacteria. It details the enzymatic pathway responsible for its synthesis, its critical function in expanding codon recognition and preventing frameshift errors during translation, and its emerging role in the bacterial stress response and pathogenesis. This document also compiles quantitative data from key studies and provides detailed experimental protocols for the analysis of mcmo⁵U, offering a valuable resource for researchers in microbiology, molecular biology, and drug development.

Introduction

Transfer RNA (tRNA) modifications are essential for the proper folding, stability, and function of tRNA molecules.[1] These chemical alterations, particularly within the anticodon loop, are critical for accurate and efficient translation of the genetic code.[2] In Gram-negative bacteria, a variety of modified nucleosides have been identified, with 5-methoxycarbonylmethoxyuridine (mcmo⁵U) being a key modification at the wobble uridine (B1682114) (U34) of tRNAs that read codons in four-codon family boxes. This modification is an extension of 5-carboxymethoxyuridine (cmo⁵U).

The presence of mcmo⁵U and its precursor, cmo⁵U, enhances the decoding capacity of tRNAs, allowing a single tRNA species to recognize multiple synonymous codons.[3] This expanded wobble pairing capability is crucial for efficient protein synthesis. The absence of these modifications can lead to translational errors, such as frameshifting, and reduced fitness, highlighting their importance for bacterial survival. Furthermore, recent evidence suggests that the levels of tRNA modifications can be dynamically regulated in response to environmental cues, implicating them in stress adaptation and potentially in the virulence of pathogenic bacteria.[4][5]

This guide will provide a comprehensive overview of the current understanding of mcmo⁵U in Gram-negative bacteria, focusing on its biosynthesis, its multifaceted role in translation, and its connection to bacterial physiology and pathogenesis.

Biosynthesis of mcmo⁵U

The synthesis of mcmo⁵U is a multi-step enzymatic process that begins with the modification of a uridine at position 34 of the tRNA. The pathway involves three key enzymes: CmoA, CmoB, and CmoM.

-

Formation of 5-hydroxyuridine (B57132) (ho⁵U): The initial step is the hydroxylation of U34 to form ho⁵U. The precise enzymatic mechanism for this step in many Gram-negative bacteria is still under investigation.

-

Synthesis of 5-carboxymethoxyuridine (cmo⁵U):

-

CmoA: This enzyme synthesizes the unique carboxymethyl donor, carboxy-S-adenosyl-L-methionine (Cx-SAM), from S-adenosyl-L-methionine (SAM) and prephenate.

-

CmoB: This carboxymethyltransferase then utilizes Cx-SAM to transfer a carboxymethyl group to the 5-hydroxyl group of ho⁵U, forming cmo⁵U.

-

-

Methylation to 5-methoxycarbonylmethoxyuridine (mcmo⁵U):

-

CmoM (formerly YggJ/SmtA): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the final step, the methylation of the carboxyl group of cmo⁵U to yield mcmo⁵U.

-

This biosynthetic pathway is a potential target for the development of novel antimicrobial agents, as its disruption would impair translational fidelity and hinder bacterial growth.

References

- 1. tRNA structural and functional changes induced by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational misreading: a tRNA modification counteracts a +2 ribosomal frameshift - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virulence of a Salmonella typhimurium OmpD Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonessential tRNA and rRNA modifications impact the bacterial response to sub-MIC antibiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tRNA-modifying enzymes in bacterial stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Uridine 5'-oxyacetic acid methyl ester in Expanding the Genetic Code through Wobble Pairing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fidelity of protein synthesis hinges on the precise recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons. This interaction is governed by the principles of base pairing, yet the degeneracy of the genetic code, where multiple codons can specify the same amino acid, necessitates a flexible decoding mechanism. The "wobble" hypothesis, proposed by Francis Crick, first described this flexibility at the third position of the codon. It is now understood that post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (position 34 of the anticodon), are critical for modulating and expanding these pairing capabilities. Among these, Uridine (B1682114) 5'-oxyacetic acid (cmo⁵U) and its derivative, Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U), are instrumental in enabling a single tRNA to decode a full four-codon family box, a feat unattainable by unmodified uridine. This guide delves into the core molecular mechanisms, biochemical pathways, and experimental methodologies that define the function of mcmo⁵U in wobble pairing.

Chemical Structure and Properties of mcmo⁵U

Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a modified nucleoside found at the wobble position of tRNAs in certain organisms, particularly Gram-negative bacteria like Escherichia coli and Salmonella enterica.[1] The addition of a methoxycarbonylmethoxy group at the C5 position of the uracil (B121893) base fundamentally alters its electronic and steric properties.

-

IUPAC Name: methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate[1]

-

Molecular Formula: C₁₂H₁₆N₂O₉[1]

-

Molecular Weight: 332.26 g/mol [1]

This modification pre-structures the anticodon loop, creating a conformation that is more favorable for recognizing an extended set of codons compared to the canonical Uridine.[1]

Mechanism of Expanded Wobble Pairing

The central role of mcmo⁵U and its precursor cmo⁵U is to expand the decoding capacity of a single tRNA beyond the limitations of Crick's original wobble hypothesis.

-

Unmodified Uridine (U): At the wobble position, unmodified U can form a standard Watson-Crick pair with Adenosine (A) and a wobble pair with Guanosine (G). It cannot effectively pair with Uridine (U) or Cytidine (C).[2]

-

Modified Uridine (cmo⁵U/mcmo⁵U): The oxyacetic acid moiety at the C5 position alters the conformational dynamics of the ribose ring and the base-pairing interface.[3] This allows cmo⁵U to form stable base pairs with A, G, and U at the third codon position.[3] In certain sequence contexts, particularly when the first two codon-anticodon base pairs are strong G-C pairs, it can also recognize C, thus enabling a single tRNA to decode all four codons in a family box.[1]

Crystal structures of the 30S ribosomal subunit in complex with a cmo⁵U-containing tRNA anticodon stem-loop (ASL) have provided atomic-level insights. These studies revealed that the cmo⁵U:G pair adopts a Watson-Crick-like geometry, suggesting the modified uridine is in its enol tautomeric form.[1][4] The cmo⁵U:U and cmo⁵U:C pairs, while less stable, are facilitated by single hydrogen bonds and the overall structural environment of the ribosome's decoding center.[1] An intramolecular hydrogen bond between the ether oxygen of the modification and the 2'-OH of the preceding nucleotide (U33) helps to lock the anticodon into a conformation that facilitates these expanded pairings.[5]

Biosynthesis of cmo⁵U and mcmo⁵U

The formation of cmo⁵U and mcmo⁵U is a multi-step enzymatic process. The pathway begins with a uridine at position 34 of the tRNA, which undergoes a series of modifications. While the initial hydroxylation step to form 5-hydroxyuridine (B57132) (ho⁵U) is not fully elucidated, the subsequent steps are well-characterized.[4]

-

Hydroxylation: Uridine (U) is converted to 5-hydroxyuridine (ho⁵U). The enzyme for this step is unknown.[4]

-

Carboxymethylation: The enzyme tRNA U34 carboxymethyltransferase (CmoB) transfers a carboxy-S-adenosyl-L-methionine (Cx-SAM) group to ho⁵U, forming cmo⁵U. The unusual Cx-SAM moiety is synthesized by CmoA.[4]

-

Methylation: In tRNAs that decode NCN codons (like those for Alanine, Serine, Proline, and Threonine), the cmo⁵U is further methylated by the AdoMet-dependent methyltransferase CmoM (also known as SmtA) to form mcmo⁵U.[6]

Data on Decoding Efficiency

The functional consequence of cmo⁵U/mcmo⁵U modification is a significant enhancement in the efficiency of decoding specific codons. In vivo and in vitro studies have quantified this effect, demonstrating the modification's critical role, especially for reading G- and U/C-ending codons.

| tRNA / Codon Context | Observation | Quantitative / Semi-quantitative Finding | Reference |

| S. entericacmoB mutant (lacks cmo⁵U) | Decoding of G-ending codons | Inefficient decoding of G-ending Pro, Ala, and Val codons. | [4] |

| S. entericacmoB mutant (lacks cmo⁵U) | A-site selection rates in vivo | Presence of cmo⁵U stimulated the reading of CCU, CCC (Pro), GCU (Ala), and GUC (Val) codons. | [5] |

| S. enterica tRNAProcmo5UGG | Decoding of four-codon Proline box | A single tRNA with cmo⁵U can read all four proline codons (CCU, CCC, CCA, CCG), with the modification being especially important for U- and C-ending codons. | [3] |

| E. coli tRNAValcmo5UAC | Ribosome binding affinity | Binding affinities to ribosomes programmed with Val codons ending in A, G, or U are very similar and are stronger than the affinity for the C-ending codon. | [1] |

| E. coli tRNAAla1 | Effect of terminal methylation (mcmo⁵U) | A luciferase reporter assay showed that the terminal methylation of cmo⁵U to mcmo⁵U contributes to the decoding ability. | [6] |

| RNA hairpin with cmo⁵U•G pair | Imino proton exchange rate | The G-N1H water exchange rate is sixfold higher (59.88 s⁻¹) compared to a standard U•G wobble pair (10.14 s⁻¹), indicating a more dynamic, and potentially more readily recognized, base pair. | [7] |

Experimental Protocols

The study of mcmo⁵U and its role in wobble pairing relies on a combination of biochemical, genetic, and biophysical techniques.

Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry

This is the gold-standard method for identifying and quantifying modified nucleosides within a tRNA population.

Objective: To determine the presence and relative abundance of mcmo⁵U and its precursors in total tRNA.

Methodology:

-

tRNA Isolation: Isolate total tRNA from bacterial cell cultures using established protocols (e.g., phenol-chloroform extraction followed by anion-exchange chromatography).

-

tRNA Purification: Purify the isolated total tRNA using High-Performance Liquid Chromatography (HPLC) to remove contaminants.

-

Enzymatic Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase. This ensures complete degradation to single nucleosides.

-

LC-MS/MS Analysis: Separate the resulting nucleosides using reversed-phase HPLC. The eluent is directly coupled to a tandem mass spectrometer (MS/MS).

-

Quantification: Identify nucleosides based on their specific retention times and mass-to-charge (m/z) ratios. Quantify mcmo⁵U and other modifications by integrating the peak areas from the chromatogram, often using dynamic multiple reaction monitoring (DMRM) for high sensitivity and specificity.

In Vitro Translation Assay

This assay measures the functional ability of a specific tRNA to incorporate its amino acid into a polypeptide in response to a given mRNA codon.

Objective: To assess the decoding efficiency of a tRNA containing mcmo⁵U versus an unmodified counterpart.

Methodology:

-

Prepare Components:

-

Cell-Free Extract: Prepare a translationally active cell-free extract (e.g., from E. coli).

-

mRNA Template: Synthesize mRNA templates containing the codon(s) of interest. Often, a reporter gene like luciferase is used.

-

tRNAs: Prepare in vitro transcribed tRNAs (one with the modification, one without) and charge them with the appropriate radiolabeled or fluorescently tagged amino acid.

-

-

Translation Reaction: Combine the cell-free extract, mRNA template, aminoacyl-tRNAs, and an energy source (ATP, GTP) in a reaction buffer.

-

Incubation: Incubate the reaction at 37°C to allow for protein synthesis.

-

Analysis:

-

If using a reporter gene, measure the output (e.g., luminescence for luciferase).

-

If using a radiolabeled amino acid, separate the synthesized proteins by SDS-PAGE and quantify the incorporated radioactivity using a phosphorimager.

-

-

Comparison: Compare the amount of protein synthesized using the modified tRNA versus the unmodified tRNA to determine the relative decoding efficiency.

Ribosomal A-Site Binding Assay

This assay directly measures the affinity of an aminoacyl-tRNA for the ribosome's A-site when programmed with a specific codon.

Objective: To quantify the binding affinity of a mcmo⁵U-containing tRNA to different codons.

Methodology:

-

Prepare Ribosomal Complexes:

-

Program purified 70S ribosomes with a short mRNA containing the codon of interest at the A-site.

-

Block the P-site with a deacylated tRNA corresponding to the start codon.

-

-

Binding Reaction: Incubate the programmed ribosomes with varying concentrations of the radiolabeled aminoacyl-tRNA (containing mcmo⁵U) to be tested.

-

Separation: Separate the ribosome-bound tRNA from the unbound tRNA. A common method is nitrocellulose filter binding, where ribosomes and bound tRNA are retained on the filter while free tRNA passes through.

-

Quantification: Quantify the amount of radioactivity on the filter to determine the fraction of bound tRNA at each concentration.

-

Data Analysis: Plot the fraction of bound tRNA against its concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd), a measure of binding affinity.

Significance and Conclusion

The modification of uridine to Uridine 5'-oxyacetic acid methyl ester at the wobble position is a sophisticated evolutionary strategy to optimize the translational machinery. It allows a limited set of tRNAs to decode a wider range of codons, enhancing the efficiency and speed of protein synthesis. This is particularly crucial in organisms that need to rapidly adapt to changing environmental conditions. The presence of cmo⁵U and mcmo⁵U in tRNAs that read four-codon family boxes for amino acids like proline, alanine, and valine underscores their importance in decoding a significant portion of the genetic code.[4][5]

References

- 1. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The modified wobble nucleoside uridine-5-oxyacetic acid in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The wobble hypothesis revisited: Uridine-5-oxyacetic acid is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5‐Oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson–Crick like cmo5U‐G Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Codon Recognition by mcmo⁵U-Modified tRNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the anticodon's first (wobble) position, are critical for the precision and efficiency of protein synthesis. Among these, 5-methoxycarbonylmethoxyuridine (mcmo⁵U) is a complex modification found in Gram-negative bacteria that significantly expands the decoding capacity of specific tRNAs. This modification allows a single tRNA species to recognize multiple synonymous codons, a phenomenon essential for translational efficiency. This guide provides a detailed examination of the molecular mechanisms underpinning mcmo⁵U-mediated codon recognition, its biosynthetic pathway, quantitative distribution across tRNA species, and the experimental protocols used for its study. Understanding this mechanism offers potential avenues for the development of novel antimicrobial agents targeting bacterial translation.

The Role of Wobble Modifications in Codon Recognition

The genetic code is degenerate, meaning multiple three-nucleotide codons can specify the same amino acid. The "wobble" hypothesis explains how a single tRNA anticodon can recognize several codons. This flexibility is primarily achieved through chemical modifications of the nucleoside at position 34 (the wobble position) of the tRNA anticodon loop.[1][2] These modifications alter the stereochemistry of the base, permitting non-Watson-Crick base pairing with the third nucleotide of the mRNA codon.

The mcmo⁵U modification, along with its precursor 5-carboxymethoxyuridine (cmo⁵U), is found at the wobble position of tRNAs that decode four-codon family boxes (e.g., for Alanine, Proline, Serine, Threonine, and Valine).[3][4][5] These modifications enable the tRNA to pair not only with the canonical Adenosine (A) but also with Guanosine (G), Uridine (B1682114) (U), and in some contexts, Cytidine (C), thereby expanding decoding capabilities.[3][6][7] The C5-substituent of these modified uridines is crucial for stabilizing U-G wobble pairing within the ribosome's A-site.[3]

Biosynthesis of mcmo⁵U

The formation of mcmo⁵U is a multi-step enzymatic process built upon the Uridine-34 nucleotide of specific tRNAs. The pathway involves several key enzymes and metabolic precursors.

-

Hydroxylation: The process begins with the hydroxylation of Uridine (U) at position 34 to form 5-hydroxyuridine (B57132) (ho⁵U). In E. coli, this step involves enzymes TrhO or TrhP.[8][9][10]

-

Carboxymethylation: The ho⁵U is then converted to 5-carboxymethoxyuridine (cmo⁵U). This reaction is catalyzed by the enzyme CmoB, which uses a unique S-adenosylmethionine (SAM) derivative called carboxy-SAM (cxSAM or SCM-SAH) as the carboxymethyl donor.[3][8][9][11] The cxSAM is synthesized from prephenate and SAM by the enzyme CmoA.[3][11]

-

Methylation: In the final step, the carboxyl group of cmo⁵U is methylated to form mcmo⁵U. This reaction is catalyzed by the AdoMet-dependent methyltransferase CmoM (also known as SmtA).[3][8][9] This terminal methylation is crucial for the decoding ability of certain tRNAs, such as tRNAAla1.[3]

-

Further Modification: In a minor pathway in E. coli, the mcmo⁵U in tRNASer1 can be further methylated on the ribose sugar by the 2'-O-methyltransferase TrmL to yield 5-methoxycarbonylmethoxy-2′-O-methyluridine (mcmo⁵Um).[3][11]

Quantitative Analysis of (m)cmo⁵U Distribution

Mass spectrometry has been a key technique for quantifying the prevalence of mcmo⁵U and related modifications across different tRNA species and under various cellular conditions.[3] Studies in E. coli have revealed a differential distribution of these modifications.

Table 1: Modification Frequencies at Wobble Position of Various E. coli tRNAs (Stationary Phase)

| tRNA Species | mcmo⁵U Frequency | cmo⁵U Frequency | Unmodified U Frequency | Other (mcmo⁵Um) |

| tRNAAla1 | ~80% | ~20% | - | - |

| tRNASer1 | ~80% | ~20% | - | ~4.2% |

| tRNAPro3 | ~80% | ~20% | - | - |

| tRNAThr4 | ~80% | ~20% | - | - |

| tRNALeu3 | ~10% | >90% | <10% | - |

| tRNAVal1 | ~10% | >90% | <10% | - |

| Data sourced from mass spectrometric analysis of RNase T1-digested tRNA fragments. Frequencies were calculated from peak areas of mass chromatograms.[3] |

Table 2: Growth Phase-Dependent Frequency of mcmo⁵U in E. coli tRNAs

| tRNA Species | Mid-Log Phase (OD₆₀₀ = 0.4) | Stationary Phase |

| tRNAAla1 | 82% | ~80% |

| tRNASer1 | 84% | ~80% |

| tRNAPro3 | 34% (low in early-log, ~100% in late-log) | ~80% |

| tRNAThr4 | 80% | ~80% |

| Data indicates that the terminal methylation of cmo⁵U to mcmo⁵U in tRNAPro3 is significantly regulated by the cellular growth phase, suggesting a role in translational control.[3] |

Structural Basis of Expanded Codon Recognition

The expanded decoding capacity conferred by (m)cmo⁵U is rooted in its conformational properties. The bulky C5-side chain influences the ribose pucker equilibrium of the uridine nucleotide.[6] This pre-structures the anticodon loop, allowing it to adopt conformations that can form stable, albeit unconventional, base pairs with G, U, and C in the third codon position.

Structural studies of the ribosome's decoding center have shown that cmo⁵U can form hydrogen bonds with all four bases at the wobble position.[7] For instance, the cmo⁵U-G pair adopts a standard Watson-Crick geometry, which may involve an enol tautomer of the uridine.[7] The ability to form these varied base pairs without significant distortion is the key to the expanded decoding function.

Key Experimental Protocols

The study of mcmo⁵U involves a combination of RNA biochemistry, mass spectrometry, and molecular genetics. Below are summaries of core methodologies.

Isolation and Purification of Specific tRNAs

A common method for isolating individual tRNA species from total RNA is Reciprocal Circulating Chromatography (RCC).[3]

-

Total RNA Extraction: Harvest bacterial cells (e.g., E. coli) at the desired growth phase and extract total RNA using a standard method like hot phenol-SDS.

-

tRNA Fractionation: Isolate the small RNA fraction containing tRNAs, typically using size-exclusion chromatography or precipitation methods.

-

Reciprocal Circulating Chromatography (RCC):

-

Prepare two columns: one with a biotinylated DNA probe complementary to the target tRNA, and a second "reciprocal" column.

-

The total tRNA mixture is circulated between the two columns. The target tRNA hybridizes to the probe on the first column and is captured.

-

Non-target tRNAs are washed away.

-

The captured tRNA is eluted under denaturing conditions, yielding a highly purified sample of the specific tRNA isoacceptor.

-

Analysis of tRNA Modifications by Mass Spectrometry (LC-MS/MS)

This is the gold standard for identifying and quantifying RNA modifications.[3][12][13]

-

Enzymatic Digestion: Purified tRNA is digested into smaller oligonucleotides using an RNase with known specificity, such as RNase T1 (which cleaves after G residues). This generates a fragment containing the anticodon loop.

-

Liquid Chromatography (LC): The resulting fragments are separated using capillary liquid chromatography, typically with a reverse-phase column.

-

Mass Spectrometry (MS):

-

The separated fragments are ionized (e.g., via electrospray ionization) and their mass-to-charge (m/z) ratio is measured. This allows for the identification of fragments containing modifications based on the expected mass shift.

-

The relative abundance of modified vs. unmodified fragments is determined by integrating the peak areas from the mass chromatograms.

-

-

Tandem MS (MS/MS or CID): To confirm the identity and location of the modification, the specific ion corresponding to the modified fragment is isolated and fragmented further (Collision-Induced Dissociation - CID). The resulting product ions reveal the sequence and pinpoint the exact location of the modification.[3][12]

In Vitro Reconstitution of CmoM Methyltransferase Activity

This assay confirms the function of the CmoM enzyme.[3]

-

Substrate Preparation: Isolate a target tRNA (e.g., tRNASer1) that normally contains mcmo⁵U from a cmoM knockout (ΔsmtA) bacterial strain. This tRNA will possess the cmo⁵U precursor but lack the final methylation.

-

Enzyme Preparation: Overexpress and purify recombinant CmoM protein.

-

Reaction: Incubate the cmo⁵U-containing tRNA substrate with purified CmoM enzyme in a suitable reaction buffer. Crucially, the reaction mixture must contain S-adenosylmethionine (AdoMet) as the methyl donor.

-

Control Reactions: Run parallel reactions omitting either the CmoM enzyme or AdoMet to serve as negative controls.

-

Analysis: After incubation, purify the tRNA from the reaction and analyze its modification status using the LC-MS/MS protocol described above. The formation of mcmo⁵U should only be detected in the complete reaction mixture.[3]

Luciferase Reporter Assay for Decoding Efficiency

This in vivo assay measures how tRNA modifications affect translational processes like frameshifting.[3]

-

Construct Design: Create a plasmid containing a reporter gene, such as luciferase, where its expression is dependent on a specific translational event. For example, to test the decoding of a GCG codon by tRNAAla1, a +1 frameshift sequence can be engineered, where efficient decoding of the GCG codon helps prevent the frameshift and allows for full-length luciferase synthesis.

-

Transformation: Introduce the reporter plasmid into wild-type and cmoM-deficient bacterial strains. The cmoM mutant will have tRNAAla1 with cmo⁵U instead of mcmo⁵U.

-

Cell Culture and Lysis: Grow the bacterial cultures under defined conditions and then lyse the cells to release the cellular contents, including any expressed luciferase.

-

Luciferase Assay: Measure the luminescence of the cell lysates after adding the luciferase substrate.

-

Analysis: Compare the luciferase activity between the wild-type and mutant strains. A lower signal in the cmoM mutant indicates that the lack of the terminal methyl group on mcmo⁵U impairs the efficient decoding of the target codon, leading to more frameshifting and less functional reporter protein.[3]

Conclusion and Implications for Drug Development

The mcmo⁵U modification is a sophisticated chemical solution that enhances the efficiency of the bacterial translational machinery. Its complex, multi-enzyme biosynthetic pathway and its critical role in decoding specific codons make it an attractive target for novel antimicrobial agents. Enzymes unique to this pathway, such as CmoA, CmoB, and CmoM, are absent in eukaryotes, suggesting that their inhibition could offer high specificity for bacterial pathogens. By disrupting the formation of mcmo⁵U, it may be possible to reduce translational fidelity and efficiency, thereby inhibiting bacterial growth and survival. Further research into the structural biology of these enzymes and their interactions with tRNA substrates will be crucial for the structure-based design of potent and selective inhibitors.

References

- 1. Functional analysis of tRNA modification enzymes using mutational profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tRNAVal allows four-way decoding with unmodified uridine at the wobble position in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The modified wobble nucleoside uridine-5-oxyacetic acid in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Uridine 5'-oxyacetic Acid Methyl Ester in Enhancing Translational Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a fundamental mechanism for ensuring the accuracy and efficiency of protein synthesis. Among these modifications, the presence of uridine (B1682114) 5'-oxyacetic acid methyl ester (mcmo5U) at the wobble position (position 34) of specific tRNAs in Gram-negative bacteria plays a crucial role in expanding codon recognition and maintaining translational fidelity. This technical guide provides a comprehensive overview of the function of mcmo5U and its precursor, uridine-5-oxyacetic acid (cmo5U), in translation. We will delve into the molecular mechanisms by which these modifications influence codon-anticodon interactions, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing translational fidelity. This document aims to serve as a valuable resource for researchers and professionals in molecular biology, drug development, and related fields who are investigating the intricacies of protein synthesis and the therapeutic potential of targeting tRNA modification pathways.

Introduction: The Significance of Wobble Position Modifications

The fidelity of protein synthesis, the process of translating the genetic code into functional proteins, is paramount for cellular homeostasis. Errors in this process can lead to the production of non-functional or toxic proteins, contributing to various disease states. The decoding of messenger RNA (mRNA) codons by the anticodons of aminoacyl-tRNAs on the ribosome is a critical step where accuracy is enforced. The interaction between the third base of the mRNA codon and the first base of the tRNA anticodon, known as the "wobble" position, is less stringent than the other two positions, allowing a single tRNA to recognize multiple codons.

To fine-tune and regulate this process, the nucleoside at the wobble position of tRNA is often post-transcriptionally modified. These modifications are crucial for stabilizing the codon-anticodon pairing, preventing frameshift errors, and ensuring the correct amino acid is incorporated into the growing polypeptide chain.

Uridine 5'-oxyacetic Acid Methyl Ester (mcmo5U): A Key Player in Codon Recognition

Uridine 5'-oxyacetic acid methyl ester (mcmo5U) is a modified nucleoside found at the wobble position of several tRNAs in Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium.[1][2] It is the methyl ester derivative of uridine-5-oxyacetic acid (cmo5U).[1] These modifications are typically found in tRNAs that read codons in family codon boxes, where all four codons specify the same amino acid.[3]

The primary role of cmo5U and mcmo5U is to expand the decoding capabilities of the tRNA, allowing it to recognize not only A- and G-ending codons as predicted by the original wobble hypothesis, but also U-ending codons.[3][4] This expanded recognition is crucial for the efficient translation of all four codons in a family box by a single tRNA species. The presence of cmo5U has been shown to be critical for the efficient decoding of G-ending proline, alanine, and valine codons.[3][4]

Quantitative Data on the Impact of cmo5U/mcmo5U on Translational Fidelity

The functional importance of cmo5U/mcmo5U can be quantitatively assessed through various experimental approaches. The following tables summarize key quantitative data from the literature regarding the effects of these modifications on translation and related processes.

| Organism | tRNA | Codons Read | Observation | Reference |

| Salmonella enterica | tRNAPro(cmo5UGG) | Proline (CCU, CCC, CCA, CCG) | The cmo5U-containing tRNA can read all four proline codons, demonstrating expanded wobble capabilities. | [3] |

| Salmonella enterica | tRNAAla, tRNAVal, tRNAPro | G-ending codons | The presence of cmo5U is critical for the efficient decoding of G-ending codons for these amino acids. | [4] |

| E. coli | tRNAVal, tRNAAla | All four codons in family boxes | cmo5U-containing tRNAs can incorporate the correct amino acid for all four codons in their respective family boxes. | [3] |

Signaling Pathways and Biosynthesis

The biosynthesis of cmo5U and mcmo5U involves a multi-step enzymatic pathway. A key precursor for both modifications is 5-hydroxyuridine (B57132), which is formed on the tRNA.[5] In E. coli, the enzymes CmoA and CmoB are involved in the conversion of 5-hydroxyuridine to cmo5U.

Biosynthesis of cmo5U and mcmo5U.

Experimental Protocols for Assessing Translational Fidelity

Several robust methods are available to quantify translational fidelity. These protocols can be adapted to study the effects of the presence or absence of tRNA modifications like mcmo5U.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[6][7][8] This method can reveal the rate of protein synthesis at codon resolution and identify sites of ribosomal pausing, which can be indicative of decoding difficulties.[9]

Detailed Methodology:

-

Cell Lysis and Ribosome Protection:

-

Treat cells with a translation inhibitor, such as cycloheximide, to arrest ribosomes on the mRNA.[7]

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

-

Nuclease Digestion:

-

Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.

-

-

Monosome Isolation:

-

Isolate the 80S monosomes (a single ribosome bound to an mRNA fragment) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

-

-

Ribosome-Protected Fragment (RPF) Extraction:

-

Extract the mRNA fragments (RPFs) from the purified monosomes.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments into cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome.

-

Analyze the distribution of ribosome footprints along the transcripts to determine ribosome density and identify pausing sites.

-

Ribosome Profiling Workflow.

Mass Spectrometry-Based Quantification of Missense Errors

Targeted mass spectrometry provides a highly sensitive method for the direct quantification of amino acid misincorporation events (missense errors) in proteins.[10][11]

Detailed Methodology:

-

Protein Isolation and Digestion:

-

Isolate the protein of interest from cells grown under specific conditions.

-

Digest the protein into smaller peptides using a protease, such as trypsin.

-

-

Peptide Enrichment (Optional):

-

Enrich for peptides containing potential missense errors using chromatographic techniques.[10]

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Use targeted methods, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically quantify the abundance of the correct peptide and the peptide with the missense error.

-

-

Data Analysis:

-

Calculate the frequency of the missense error by comparing the signal intensity of the missense peptide to that of the correct peptide.

-

Mass Spectrometry Workflow.

Dual-Luciferase Reporter Assays

Dual-luciferase reporter assays are a common method for measuring the frequency of translational readthrough of stop codons or frameshifting events in vivo.[12][13]

Detailed Methodology:

-

Reporter Construct Design:

-

Create a plasmid construct containing a primary reporter gene (e.g., Renilla luciferase) followed by a stop codon or a frameshift-inducing sequence, and then a secondary reporter gene (e.g., Firefly luciferase) in a different reading frame.

-

-

Cell Transfection and Expression:

-

Transfect the reporter construct into the cells of interest.

-

Allow time for the expression of the reporter proteins.

-

-

Luminometry:

-

Lyse the cells and measure the activity of both luciferases using a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of the activity of the secondary reporter to the primary reporter. This ratio is proportional to the frequency of the translational error (readthrough or frameshift).

-

Dual-Luciferase Assay Workflow.

Conclusion and Future Directions

The modification of tRNA at the wobble position, exemplified by uridine 5'-oxyacetic acid methyl ester, is a critical determinant of translational fidelity. These modifications fine-tune the decoding process, ensuring that the genetic code is read accurately and efficiently. Deficiencies in tRNA modification pathways can have significant consequences for cellular health and are increasingly being linked to human diseases.

The experimental protocols detailed in this guide provide a robust toolkit for investigating the role of specific tRNA modifications in protein synthesis. Future research in this area will likely focus on elucidating the complete enzymatic pathways for these modifications, identifying the full spectrum of tRNAs that are modified, and understanding how these pathways are regulated in response to cellular stress and environmental changes. A deeper understanding of these mechanisms will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the translation machinery.

References

- 1. Uridine 5-oxyacetic acid methyl ester | Benchchem [benchchem.com]

- 2. Modomics - A Database of RNA Modifications [genesilico.pl]

- 3. The wobble hypothesis revisited: Uridine-5-oxyacetic acid is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The wobble hypothesis revisited: uridine-5-oxyacetic acid is critical for reading of G-ending codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to measure ribosome density along mRNA transcripts of Arabidopsis thaliana tissues using Ribo-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Broad range of missense error frequencies in cellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. protein.bio.msu.ru [protein.bio.msu.ru]

- 13. A sensitive assay of translational fidelity (readthrough and termination) in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Uridine 5'-oxyacetic acid methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) 5'-oxyacetic acid methyl ester, abbreviated as mcmo⁵U, is a post-transcriptionally modified nucleoside found at the wobble position (position 34) of the anticodon in specific transfer RNAs (tRNAs). This modification is predominantly observed in Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, where it plays a crucial role in expanding the decoding capabilities of tRNA during protein synthesis. This technical guide provides a comprehensive overview of the natural occurrence of mcmo⁵U, its biosynthesis, and the experimental protocols for its detection and quantification.

Introduction

Post-transcriptional modifications of tRNA are essential for maintaining translational fidelity and efficiency. Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a complex modification of uridine that enhances the wobble pairing capacity, allowing a single tRNA species to recognize multiple codons.[1] This document details the distribution of mcmo⁵U across different tRNA isoacceptors, the intricate enzymatic pathway responsible for its synthesis, and detailed methodologies for its analysis.

Quantitative Distribution of mcmo⁵U in E. coli

The presence and abundance of mcmo⁵U are not uniform across all tRNA species. In E. coli, mcmo⁵U is predominantly found in tRNAs that decode four-codon family boxes. Its precursor, uridine 5'-oxyacetic acid (cmo⁵U), is found in other tRNAs. The distribution and relative abundance are summarized in the table below.

| tRNA Isoacceptor | Anticodon | Modification at Position 34 | Modification Frequency (%) | Reference |

| tRNAAla1 | UGC | mcmo⁵U | ~82% in mid-log phase | [1] |

| tRNASer1 | UGA | mcmo⁵U | ~84% in mid-log phase | [1] |

| tRNAPro3 | UGG | mcmo⁵U | ~34% in mid-log phase, increasing to nearly 100% in stationary phase | [1] |

| tRNAThr4 | UGU | mcmo⁵U | ~80% in mid-log phase | [1] |

| tRNALeu3 | UAG | cmo⁵U | Major modification | [1] |

| tRNAVal1 | UAC | cmo⁵U | Major modification | [1] |

Note: The frequency of mcmo⁵U in tRNAPro3 is growth phase-dependent, indicating a potential regulatory role.[1]

Biosynthesis of Uridine 5'-oxyacetic acid methyl ester

The biosynthesis of mcmo⁵U is a multi-step enzymatic process that modifies the uridine at position 34 of the tRNA molecule. The pathway involves four key enzymatic steps, starting from a standard uridine (U34) in the nascent tRNA transcript.

Caption: Biosynthetic pathway of mcmo⁵U.

The enzymatic steps are as follows:

-

Hydroxylation: The initial step is the hydroxylation of U34 to 5-hydroxyuridine (ho⁵U). This reaction is catalyzed by one of two enzymes in E. coli: TrhP, a prephenate-dependent hydroxylase, or TrhO, an oxygen-dependent hydroxylase.[2]

-

Synthesis of the Carboxymethyl Donor: The enzyme CmoA utilizes S-adenosyl-L-methionine (SAM) and prephenate to synthesize a unique carboxymethyl donor molecule, carboxy-S-adenosyl-l-methionine (cxSAM).[3]

-

Carboxymethylation: The enzyme CmoB then transfers the carboxymethyl group from cxSAM to the 5-hydroxyl group of ho⁵U, forming uridine 5'-oxyacetic acid (cmo⁵U).[3]

-

Methylation: The final step is the methylation of the carboxyl group of cmo⁵U to form mcmo⁵U. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CmoM.[1][3]

Experimental Protocols

The analysis of mcmo⁵U requires sensitive and quantitative methods due to its presence in low abundance within the total RNA population. The following protocol outlines a standard workflow for the isolation and quantification of mcmo⁵U from bacterial cells using HPLC-coupled mass spectrometry (LC-MS).

Caption: Experimental workflow for mcmo⁵U analysis.

tRNA Isolation

-

Cell Lysis and Total RNA Extraction: Harvest bacterial cells from a culture in the desired growth phase by centrifugation. Lyse the cells using a suitable method (e.g., bead beating, sonication, or enzymatic lysis) in the presence of a chaotropic agent (e.g., TRIzol) to inactivate RNases. Purify total RNA using a standard phenol-chloroform extraction followed by isopropanol (B130326) precipitation.

-

tRNA Enrichment: Isolate the tRNA fraction from the total RNA. This can be achieved by size-exclusion chromatography, polyacrylamide gel electrophoresis (PAGE), or specialized affinity chromatography columns.

Enzymatic Digestion of tRNA to Nucleosides

-

Reaction Setup: In a sterile microcentrifuge tube, combine 1-5 µg of purified tRNA with nuclease P1 buffer.

-

Denaturation: Heat the mixture at 95°C for 5 minutes, then immediately place on ice to denature the tRNA.

-

Digestion: Add nuclease P1 and bacterial alkaline phosphatase to the reaction. Incubate at 37°C for 2-4 hours or overnight. Nuclease P1 will cleave the phosphodiester bonds, and the phosphatase will remove the 5'-phosphate groups, yielding a mixture of free nucleosides.

-

Sample Cleanup: Terminate the reaction and prepare the sample for LC-MS analysis. This may involve protein precipitation with a solvent like acetonitrile (B52724) or a cleanup step using a micro-spin column.

HPLC-Coupled Mass Spectrometry (LC-MS) Analysis

-

Chromatographic Separation: Separate the nucleosides using a reversed-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer, typically a triple quadrupole or high-resolution Orbitrap instrument, operating in positive ion mode.

-

Quantification: For quantitative analysis, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The transition from the protonated molecular ion [M+H]⁺ of mcmo⁵U to a specific fragment ion is monitored. Quantification is achieved by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard or by using an external calibration curve.

Role in Cellular Processes and Signaling

The primary function of mcmo⁵U is to expand the decoding capacity of tRNAs, allowing them to recognize codons ending in A, G, or U in the third position. This is particularly important for the efficient translation of genes rich in these codons.

While a direct role for mcmo⁵U in a specific signaling pathway has not been elucidated, the dynamic regulation of tRNA modifications, in general, is emerging as a critical component of bacterial stress responses.[[“]][5] Changes in the modification status of tRNAs can modulate the translation of specific sets of mRNAs, thereby orchestrating a cellular response to environmental cues such as nutrient availability, oxidative stress, and antibiotic exposure.[6][7] The growth phase-dependent methylation of cmo⁵U to mcmo⁵U in tRNAPro3 suggests a role in translational regulation during different stages of bacterial growth.[1]

Conclusion

Uridine 5'-oxyacetic acid methyl ester is a naturally occurring, complex tRNA modification with a well-defined role in bacterial translation. Its biosynthesis is a testament to the intricate enzymatic machinery dedicated to fine-tuning the function of the translational apparatus. The analytical methods described herein provide a robust framework for the continued investigation of mcmo⁵U and other tRNA modifications, which will undoubtedly uncover further layers of regulation in bacterial physiology and response to environmental stimuli. Further research into the dynamic regulation of the mcmo⁵U biosynthetic pathway may reveal novel connections to cellular signaling networks and present new targets for antimicrobial drug development.

References

- 1. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual pathways of tRNA hydroxylation ensure efficient translation by expanding decoding capability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Extracurricular Functions of tRNA Modifications in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of bacterial tRNA modifications: from ubiquity to diversity - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Conformation of 5-Methoxycarbonylmethyluridine (mcmo⁵U) in the Anticodon Loop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural conformation of the modified ribonucleoside 5-methoxycarbonylmethyluridine (B127866) (mcmo⁵U) located at the wobble position (U34) of the transfer RNA (tRNA) anticodon loop. Understanding the precise three-dimensional structure of mcmo⁵U is critical for elucidating its role in enhancing codon recognition, ensuring translational fidelity, and for the rational design of novel therapeutics targeting protein synthesis.

Introduction to mcmo⁵U and its Significance